molecular formula C5H2BrClO2S B3029273 3-Bromo-5-chlorothiophene-2-carboxylic acid CAS No. 60729-38-6

3-Bromo-5-chlorothiophene-2-carboxylic acid

Cat. No. B3029273
CAS RN: 60729-38-6
M. Wt: 241.49
InChI Key: UUFGVWIEWQOHBP-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-5-chlorothiophene-2-carboxylic acid, is a halogenated thiophene derivative that is not directly mentioned in the provided papers. However, the papers do discuss various halogenated thiophene derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds .

Synthesis Analysis

The synthesis of halogenated thiophene derivatives is well-documented in the literature. For instance, an efficient bromocyclization process of ortho-substituted arylmethyl sulfide has been used to synthesize polyhalogenated benzothiophenes, which are structurally related to 3-Bromo-5-chlorothiophene-2-carboxylic acid . Additionally, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, another halogenated compound, involves a series of reactions including nucleophilic substitution, cyclization, bromination, oxidation, and hydrolysis . These methods could potentially be adapted for the synthesis of 3-Bromo-5-chlorothiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of halogenated thiophene derivatives can be complex and is often characterized using spectroscopic techniques and crystallography . For example, the crystal structure of a thiadiazole derivative was determined, revealing hydrogen bonding and (\pi-\pi) stacking interactions . Similarly, the crystal structure of a bismuth dicarboxylate complex with a bromo-methoxyphenyl moiety was elucidated, showing a distorted trigonal bipyramidal coordination . These studies suggest that 3-Bromo-5-chlorothiophene-2-carboxylic acid may also form specific intermolecular interactions due to the presence of halogen atoms.

Chemical Reactions Analysis

The chemical reactivity of halogenated thiophene derivatives can be inferred from their participation in various reactions. For instance, the Suzuki cross-coupling reaction has been employed to synthesize thiophene-based derivatives, indicating that halogenated thiophenes can act as substrates in cross-coupling reactions . Moreover, the gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes suggests that halogens can influence the regioselectivity of such rearrangements . These findings imply that 3-Bromo-5-chlorothiophene-2-carboxylic acid may undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated thiophene derivatives are influenced by their molecular structure. The presence of halogen atoms can affect the compound's boiling point, melting point, solubility, and stability . For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the impact of halogens on the compound's reactivity and solubility . Additionally, the synthesis of novel amide compounds from a bromo-chloro-pyrazole carboxylic acid intermediate highlights the role of halogens in determining the compound's reactivity and potential applications . These insights can be extrapolated to predict the properties of 3-Bromo-5-chlorothiophene-2-carboxylic acid.

Scientific Research Applications

Synthesis of Complex Organic Compounds

Research indicates that 3-Bromo-5-chlorothiophene-2-carboxylic acid and its derivatives play a significant role in the synthesis of complex organic compounds. For instance, it is used in the preparation of 3-benzo[b]thienyl-lithium derivatives, which are further treated to produce various organic compounds such as carboxylic acid and carbaldehyde derivatives (Dickinson & Iddon, 1971). Another study outlines its use as an intermediate in synthesizing chlor-antraniliprole, a new insecticide (Niu Wen-bo, 2011).

Catalytic and Photochemical Reactions

The compound is also involved in catalytic and photochemical reactions. For example, its derivatives are used in acid-catalyzed cyclization of thiophenylacetals and ketones to create substituted benzo[b]thiophenes (Pié & Marnett, 1988). Additionally, its derivatives are integral in photochemical arylations, offering pathways to produce aryl and heteroaryl derivatives through photochemical processes (D’Auria et al., 1989).

Electrochemical Studies

In electrochemical research, derivatives of 3-Bromo-5-chlorothiophene-2-carboxylic acid are used to study electrochemical reductions and reactions. For example, its derivatives have been studied for their reactivity in electrochemical reductions at silver cathodes, providing insights into reaction mechanisms and product formations (Walker et al., 2018).

Synthesis of Novel Compounds

The compound also plays a role in the synthesis of novel compounds. For instance, it has been used in synthesizing fluorinated thiophenes, contributing to the development of new compounds with varied applications (Kassmi et al., 1994).

Pharmaceutical Applications

Lastly, derivatives of 3-Bromo-5-chlorothiophene-2-carboxylic acid have potential pharmaceutical applications. One study demonstrates the synthesis of thiophene-based derivatives with biofilm inhibition and anti-thrombolytic activities, indicating possible medicinal applications (Ikram et al., 2015).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for this compound are not detailed in the available resources, it’s known that a pathway to a range of diverse heterocycles was developed using a nucleophilic cyclization strategy . This suggests potential for further exploration in the synthesis of diverse heterocycles.

properties

IUPAC Name

3-bromo-5-chlorothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFGVWIEWQOHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801264457
Record name 3-Bromo-5-chloro-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-chlorothiophene-2-carboxylic acid

CAS RN

60729-38-6
Record name 3-Bromo-5-chloro-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60729-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801264457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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